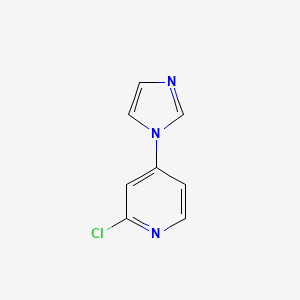

2-chloro-4-(1H-imidazol-1-yl)pyridine

Overview

Description

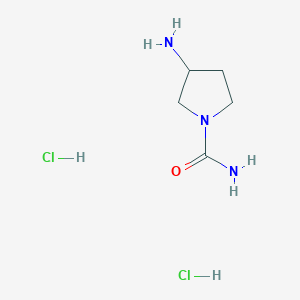

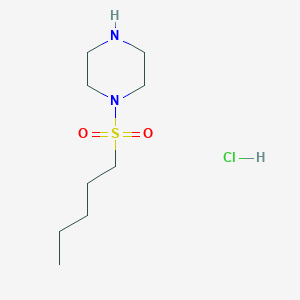

“2-chloro-4-(1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of “2-chloro-4-(1H-imidazol-1-yl)pyridine” is characterized by the presence of a pyridine ring and an imidazole ring. The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound “2-chloro-4-(1H-imidazol-1-yl)pyridine” can undergo various chemical reactions. For instance, it was used in the synthesis of a new imidazole–bipyridine derivative by a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-imidazol-1-yl)pyridine” include a molecular weight of 179.61 . It is a powder at room temperature . The melting point is 150-151 degrees Celsius .Scientific Research Applications

Synthesis and Functionalization

The synthesis of imidazo[1,2-a]pyridines, which are closely related to 2-chloro-4-(1H-imidazol-1-yl)pyridine, is a crucial area of research. The development of new methods for the synthesis of these compounds using readily available starting substrates and catalysts under mild reaction conditions has been a significant focus. These efforts aim to enhance the biological activity of imidazo[1,2-a]pyridine derivatives through structural modifications, showcasing the compound's potential in pharmaceutical applications (Chitrakar Ravi & S. Adimurthy, 2017).

Application in Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been utilized as efficient fluorescent probes for mercury ion detection both in acetonitrile and in buffered aqueous solutions. This application highlights the compound's utility in environmental monitoring and safety assessments, demonstrating its versatility beyond medicinal chemistry (N. Shao et al., 2011).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold, closely associated with 2-chloro-4-(1H-imidazol-1-yl)pyridine, is recognized for its broad range of applications in medicinal chemistry. This includes its use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. The extensive exploration of this scaffold in various marketed preparations underscores its significance in the development of novel therapeutic agents (A. Deep et al., 2016).

Corrosion Inhibition

Research has also explored the use of imidazo[1,2-a]pyridine derivatives for corrosion inhibition, particularly for protecting mild steel in acidic environments. This application demonstrates the compound's utility in industrial maintenance and preservation, contributing to its multifaceted applications in both organic synthesis and applied chemistry (A. Saady et al., 2021).

Future Directions

properties

IUPAC Name |

2-chloro-4-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPODHNWIOMTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(1H-imidazol-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

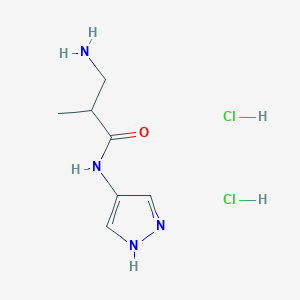

![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)

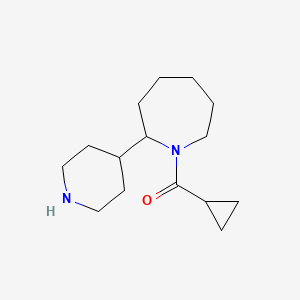

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)

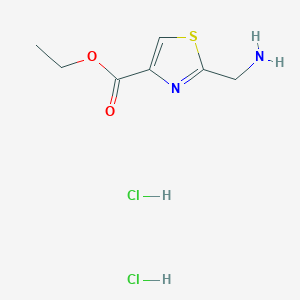

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)

![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)